Mannitan

Descripción general

Descripción

Mannitol, a valuable nutritive sweetener, is commercially produced by hydrogenating a 1:1 D-glucose/D-fructose mixture over nickel, resulting in a low yield of D-mannitol (25-30%). Various production methods, including alternative procedures and the promising combi-process using glucose isomerase and copper-on-silica for D-mannitol preparation from D-glucose or D-glucose/D-fructose syrups, have been explored to improve yield and efficiency (Makkee, Kieboom, & Bekkum, 1985).

Synthesis Analysis

The synthesis of D-mannitol involves hydrogenation processes that have been optimized over the years. Current commercial production methods face challenges in yield, prompting research into alternative synthesis pathways that could offer higher efficiency and yield. Alternative synthesis methods, including enzymatic processes and chemical reactions, are under investigation to improve the production efficiency and environmental sustainability of D-mannitol manufacturing.

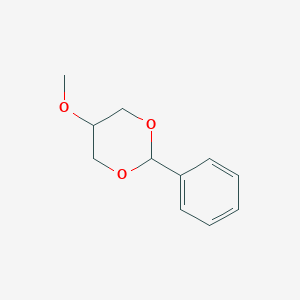

Molecular Structure Analysis

Mannitol exhibits polymorphism, meaning it can crystallize into different structural forms. The stable form of mannitol's structure is consistent across most literature, but there is variability in the information regarding its metastable forms. Through X-ray powder diffraction and other analytical techniques, the commonly used nomenclature and structural characteristics of mannitol polymorphs have been summarized, highlighting the crystal growth mechanism and the potential for different polymorphs to impact its physical and chemical properties (Su, Jia, Li, Hao, & Li, 2017).

Chemical Reactions and Properties

Mannitol participates in various chemical reactions due to its polyol structure, making it a versatile compound in both industrial and pharmaceutical applications. Its ability to undergo oxidation and reduction reactions, as well as its role as a free radical scavenger, showcases its chemical reactivity and utility in different contexts. The chemical properties of mannitol, including its reactivity with other substances and its role in redox reactions, are critical for its use in various applications, from food additives to pharmaceutical excipients.

Physical Properties Analysis

The physical properties of mannitol, such as its solubility in water, melting point, and crystalline structure, are important for its application in different industries. Its polymorphic nature affects its solubility and melting point, which in turn influence its behavior in pharmaceutical formulations and food products. Understanding the physical properties of mannitol's different polymorphs is essential for optimizing its use in diverse applications (Yang, Liu, Hu, Nie, Cheng, & Liu, 2022).

Aplicaciones Científicas De Investigación

Neurological Applications : Mannitol is effective in improving brain tissue oxygenation in cases of traumatic brain injury by reducing astrocyte swelling and restoring capillary perfusion (Schilte et al., 2015).

Oncology and Nephrology : It has been used in conjunction with cis-platinum diammine dichloride in cancer treatment to improve therapeutic index and reduce renal toxicity (Hayes et al., 1977).

Chemical Industry and Medicine : Crystalline mannitan is valuable in the chemical industry and shows promise in medicine due to its unique properties as the first authentic monoanhydrohexitol (Wiggins, 1950).

Pharmacotherapy and Medical Imaging : Mannose, a derivative of mannitol, shows potential in treating diseases, preventing pancreatic fistula, and enhancing magnetic resonance imaging for acute pancreatitis (Wei et al., 2020).

Plant Cell Research : Mannitol induces apoptosis in plant cells, making it a useful compound for studying this process in botanical research (Stein & Hansen, 1999).

Respiratory Medicine : Inhaled dry powder mannitol benefits cystic fibrosis patients by improving airway function (Bilton et al., 2011).

Immunization and Vaccine Delivery : Mannosylated niosomes show promise as a topical vaccine delivery carrier and adjuvant (Jain & Vyas, 2005).

Diabetes Management : Mannitol can control postprandial blood glucose by reducing intestinal glucose absorption and increasing muscle glucose uptake (Chukwuma et al., 2019).

Renal Function during Surgery : Its use during nephron-sparing surgery showed no significant benefit compared with standardized fluid hydration in patients with normal preoperative renal function (Spaliviero et al., 2018).

Cardiovascular Effects : Mannitol causes significant but short-duration changes in left ventricular preload, afterload, and cardiac output in neurosurgical patients (Chatterjee et al., 2012).

Cerebrovascular Research : It affects cerebral blood flow, cerebrovascular resistance, and cerebral metabolic rate in patients with normal intracranial pressure (Johnston & Harper, 1973).

Antimicrobial Properties : Mannosylerythritol lipids show surface tension lowering actions and antimicrobial activity, especially against Gram-positive bacteria (Kitamoto et al., 1993).

Renal Failure Risk : High-dose mannitol can cause acute renal failure in patients with renal insufficiency (Visweswaran, Massin & Dubose, 1997).

Stroke Treatment : Current evidence is insufficient to support the routine use of mannitol in acute stroke treatment (Bereczki et al., 2008); (Bereczki et al., 2000).

Direcciones Futuras

Propiedades

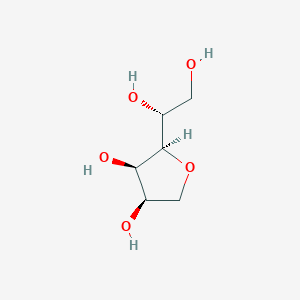

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314109 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Anhydro-d-mannitol | |

CAS RN |

7726-97-8, 34828-64-3 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

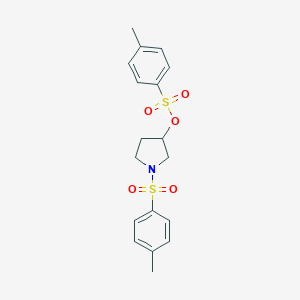

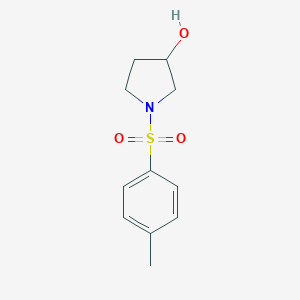

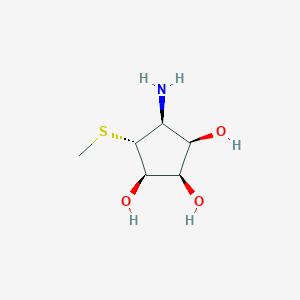

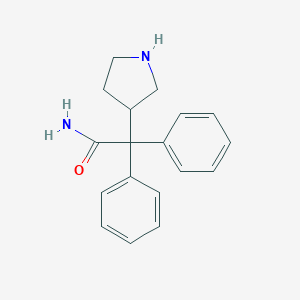

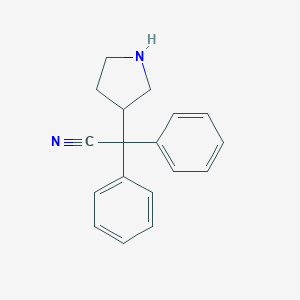

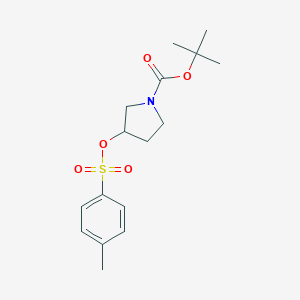

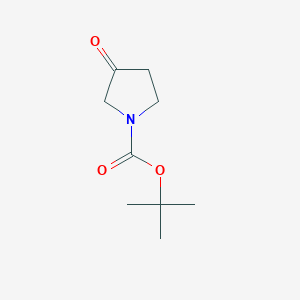

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)